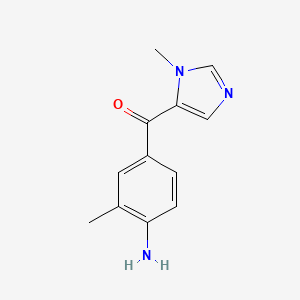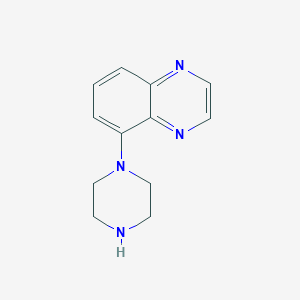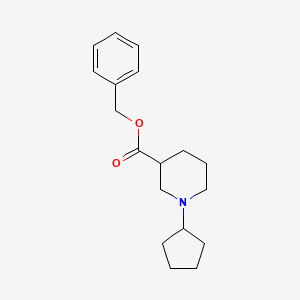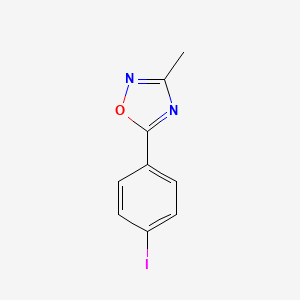
5-(4-iodophenyl)-3-methyl-1,2,4-oxadiazole
Descripción general
Descripción
5-(4-iodophenyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing one oxygen and two nitrogen atoms The presence of the 4-iodophenyl group and the methyl group at specific positions on the ring imparts unique chemical and physical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-iodophenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-iodobenzoic acid hydrazide with acetic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-iodophenyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the oxadiazole ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the oxadiazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield azido or cyano derivatives, while oxidation and reduction reactions can lead to the formation of various oxadiazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been investigated as a potential lead compound for the development of new drugs.
Agriculture: The compound has shown potential as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The unique electronic properties of the oxadiazole ring make the compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 5-(4-iodophenyl)-3-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of biological pathways involved in disease progression. The presence of the iodine atom and the oxadiazole ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
5-(4-iodophenyl)-3-methyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:
3-Methyl-5-phenyl-1,2,4-oxadiazole: Lacks the iodine atom, which may result in different biological activities and chemical reactivity.
5-(4-Iodophenyl)-1,2,4-oxadiazole: Lacks the methyl group, which can affect the compound’s physical properties and interactions with molecular targets.
3-Methyl-5-(4-bromophenyl)-1,2,4-oxadiazole: The bromine atom can impart different reactivity and biological activities compared to the iodine atom.
The unique combination of the methyl and 4-iodophenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C9H7IN2O |
|---|---|
Peso molecular |
286.07 g/mol |
Nombre IUPAC |
5-(4-iodophenyl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H7IN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 |
Clave InChI |
POKLGZJTWCIJOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=N1)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
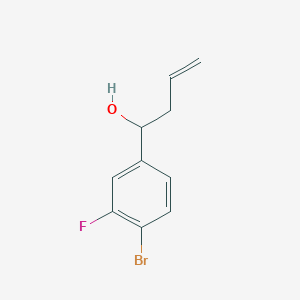
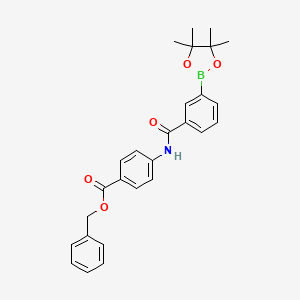
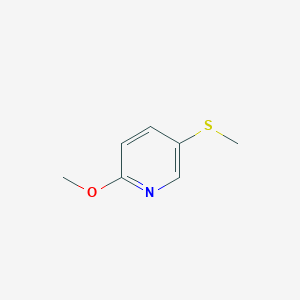
![4-[3-[7-(3,3-Dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile](/img/structure/B8655904.png)
![Tert-butyl 4-[[2-chloro-6-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8655914.png)

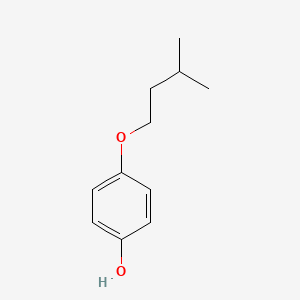
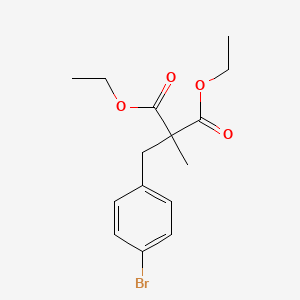
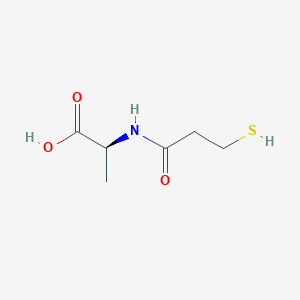
![2-[(1H-Benzimidazole-2-sulfinyl)methyl]aniline](/img/structure/B8655943.png)

